3-Methylpyridine-2-sulfonic acid hydrate
Overview
Description
3-Methylpyridine-2-sulfonic acid hydrate is a chemical compound with the molecular formula C6H9NO4S . It has a molecular weight of 191.21 .
Synthesis Analysis
The synthesis of 3-Methylpyridine-2-sulfonic acid hydrate involves several steps. One method for preparing it involves taking a DMSO master liquid, adding PEG300, mixing and clarifying, then adding Tween 80, mixing and clarifying, and finally adding ddH2O, mixing and clarifying . Another method involves taking a DMSO master liquid, adding Corn oil, and mixing and clarifying .Molecular Structure Analysis
The InChI code for 3-Methylpyridine-2-sulfonic acid hydrate is 1S/C6H7NO3S.H2O/c1-5-3-2-4-7-6(5)11(8,9)10;/h2-4H,1H3,(H,8,9,10);1H2 . The average mass is 191.205 Da and the monoisotopic mass is 191.025223 Da .Physical And Chemical Properties Analysis
3-Methylpyridine-2-sulfonic acid hydrate is a white to yellow powder or crystals . The storage temperature is at the refrigerator level and the shipping temperature is at room temperature .Scientific Research Applications
Chemical Research
3-Methylpyridine-2-sulfonic acid hydrate is a chemical compound with the CAS Number: 1914148-55-2 . It is often used in chemical research due to its unique properties. It is a white to yellow powder or crystals that can be stored in a refrigerator .
Catalyst in the Preparation of Pyridine Derivatives
This compound has been used as a magnetically recoverable nano-catalyst in the preparation of pyridine derivatives . These nano-catalysts can be readily separated from the reaction medium using an external magnet . They have a high surface area, simple preparation, and modification are among their major advantages . Pyridine derivatives are an important category of heterocyclic compounds, which show a wide range of excellent biological activities, including IKK-β inhibitors, anti-microbial agents, A2A adenosine receptor antagonists, inhibitors of HIV-1 integrase, anti-tumor, anti-inflammatory, and anti-Parkinsonism .
Safety and Hazards
The safety information for 3-Methylpyridine-2-sulfonic acid hydrate includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statement is P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) .
Relevant Papers Relevant papers on 3-Methylpyridine-2-sulfonic acid hydrate include those found on the Sigma-Aldrich website and the GLPBIO website . These papers provide more detailed information on the properties, applications, and synthesis of 3-Methylpyridine-2-sulfonic acid hydrate.
Mechanism of Action
Pharmacokinetics
It’s known that the compound has high gastrointestinal absorption . Its lipophilicity, as indicated by the Log Po/w value, is 0.65 , suggesting moderate lipophilicity, which could influence its distribution and permeation across biological membranes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Methylpyridine-2-sulfonic acid hydrate. For instance, the compound’s stability could be affected by temperature, as it is recommended to be stored in a refrigerator . Additionally, the compound’s solubility, which is influenced by the pH and ionic strength of the solution, could affect its bioavailability and efficacy .
properties
IUPAC Name |
3-methylpyridine-2-sulfonic acid;hydrate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3S.H2O/c1-5-3-2-4-7-6(5)11(8,9)10;/h2-4H,1H3,(H,8,9,10);1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSQIMDKJHKOOQW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)S(=O)(=O)O.O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylpyridine-2-sulfonic acid hydrate | |
CAS RN |
1914148-55-2 | |
Record name | 2-Pyridinesulfonic acid, 3-methyl-, hydrate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1914148-55-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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